molecular formula C11H18N2O6 B12688225 N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine CAS No. 93262-15-8

N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine

Cat. No.: B12688225
CAS No.: 93262-15-8
M. Wt: 274.27 g/mol
InChI Key: STYJBHBBSARMBR-UHFFFAOYSA-N
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Description

N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine is a compound characterized by its unique structure, which includes two glycine molecules linked by a heptanediyl chain with two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine typically involves the reaction of glycine with a heptanedione derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine include other bisglycine derivatives and compounds with similar structural motifs.

Uniqueness

N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine is unique due to its specific heptanediyl linkage and the presence of two oxo groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

93262-15-8

Molecular Formula

C11H18N2O6

Molecular Weight

274.27 g/mol

IUPAC Name

2-[[7-(carboxymethylamino)-7-oxoheptanoyl]amino]acetic acid

InChI

InChI=1S/C11H18N2O6/c14-8(12-6-10(16)17)4-2-1-3-5-9(15)13-7-11(18)19/h1-7H2,(H,12,14)(H,13,15)(H,16,17)(H,18,19)

InChI Key

STYJBHBBSARMBR-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NCC(=O)O)CCC(=O)NCC(=O)O

Origin of Product

United States

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